N-(1-Oxo-1H-phenalen-2-YL)acetamide
Description
N-(1-Oxo-1H-phenalen-2-YL)acetamide is a synthetic organic compound featuring a phenalene (a tricyclic aromatic hydrocarbon) core substituted with an acetamide group at the 2-position and a ketone moiety at the 1-position. The phenalene system, with its extended π-conjugation, imparts unique electronic and steric properties to the molecule. The acetamide group enhances hydrogen-bonding capacity, while the aromatic phenalene core may facilitate interactions with biological targets or organic matrices .
Properties
CAS No. |
64636-23-3 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(1-oxophenalen-2-yl)acetamide |
InChI |
InChI=1S/C15H11NO2/c1-9(17)16-13-8-11-6-2-4-10-5-3-7-12(14(10)11)15(13)18/h2-8H,1H3,(H,16,17) |
InChI Key |
WGIPFLBLEHRDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC3=C2C(=CC=C3)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxo-1H-phenalen-2-YL)acetamide typically involves the reaction of phenalenone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxo-1H-phenalen-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenalenone derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various phenalenone derivatives, which can have different functional groups attached to the phenalenone core .
Scientific Research Applications
N-(1-Oxo-1H-phenalen-2-YL)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1-Oxo-1H-phenalen-2-YL)acetamide involves its interaction with molecular targets such as proteins and nucleic acids. In antimicrobial photodynamic therapy, the compound acts as a photosensitizer, generating reactive oxygen species (ROS) upon light irradiation. These ROS can damage cellular components, leading to the inactivation of microbial cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Key Functional Groups | Reported Activities |
|---|---|---|---|
| This compound (Target) | Phenalene (tricyclic) | Acetamide, ketone | Inferred: Potential anticancer, intercalation |
| N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | Naphthalene (bicyclic) + benzothiazine | Acetamide, benzothiazine ketone | Anticancer, anti-inflammatory |
| N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide | Tetrahydroquinoline + naphthalene | Acetamide, tetrahydroquinoline ketone | Antimicrobial, enzyme inhibition |
| 2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide | Indazole (heterocyclic) | Chloroacetamide, indazole | Antiviral, kinase inhibition |
| N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}acetamide | Phenyl + sulfanyl | Acetamide, sulfanyl, ketone | Antimicrobial, anti-inflammatory |
Structural and Electronic Differences
- Phenalene vs. Naphthalene/Tetrahydroquinoline: The tricyclic phenalene core in the target compound offers greater π-surface area compared to bicyclic naphthalene or partially saturated tetrahydroquinoline systems. This may enhance stacking interactions in biological systems (e.g., DNA intercalation) but reduce solubility in aqueous media .
- Ketone Positioning: The 1-oxo group in phenalene may stabilize resonance structures, altering redox properties compared to benzothiazine or tetrahydroquinoline ketones .
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